
4-Chloro-2-(dibromomethyl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(dibromomethyl)-6-methylpyridine is a chemical compound with the molecular formula C7H6Br2ClN It is a derivative of pyridine, characterized by the presence of chloro, dibromomethyl, and methyl substituents on the pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(dibromomethyl)-6-methylpyridine typically involves multi-step chemical reactions. One common method includes the halogenation of 2,6-dimethylpyridine followed by the introduction of the dibromomethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
4-Chloro-2-(dibromomethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The chloro and dibromomethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(dibromomethyl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(dibromomethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and dibromomethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(dibromomethyl)-6-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
4-Chloro-2-(dibromomethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a methyl group.
4-Chloro-2-nitroaniline: Contains a nitro group instead of dibromomethyl.
2,4-Dichloropyridine: Lacks the dibromomethyl group but has two chloro substituents. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Eigenschaften
Molekularformel |
C7H6Br2ClN |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
4-chloro-2-(dibromomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H6Br2ClN/c1-4-2-5(10)3-6(11-4)7(8)9/h2-3,7H,1H3 |
InChI-Schlüssel |
PDYIEXJUASMGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


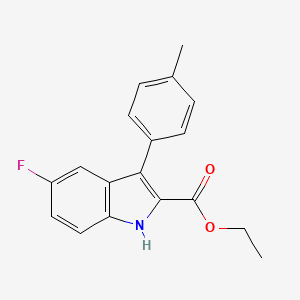
![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)


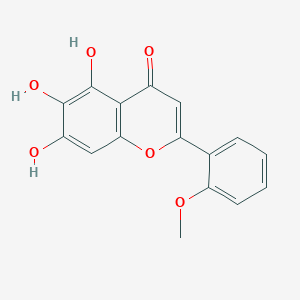
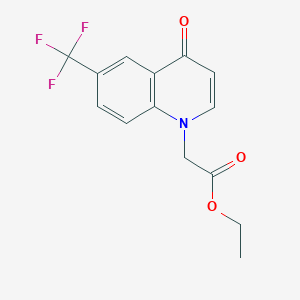


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

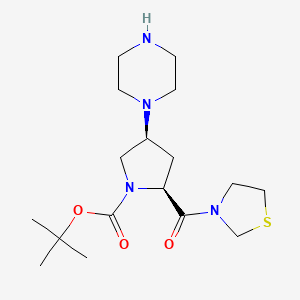
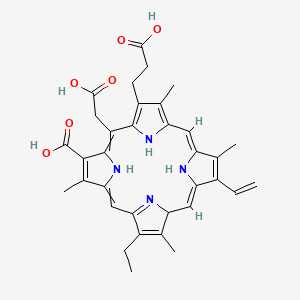
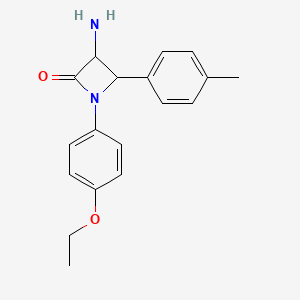
![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
